molecular formula C11H12O4 B114612 6-(1-Acetylethyl)-2-methoxy-2,5-cyclohexadiene-1,4-dione CAS No. 155520-94-8

6-(1-Acetylethyl)-2-methoxy-2,5-cyclohexadiene-1,4-dione

Cat. No. B114612
M. Wt: 208.21 g/mol
InChI Key: RYIGSNBSBGKNIH-LURJTMIESA-N
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Description

The compound “6-(1-Acetylethyl)-2-methoxy-2,5-cyclohexadiene-1,4-dione” is a complex organic molecule. It contains an acetyl group, a methoxy group, and a cyclohexadiene ring. The acetyl group (−COCH3) is a functional group consisting of a methyl group single-bonded to a carbonyl . The methoxy group (−OCH3) is an ether functional group consisting of an oxygen atom bonded to a methyl group.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The cyclohexadiene ring provides a rigid, planar structure, while the acetyl and methoxy groups may add some flexibility .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the acetyl and methoxy groups, as well as the cyclohexadiene ring. The acetyl group is often involved in acylation reactions, while the methoxy group can participate in ether cleavage reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, boiling point, and pKa, would be influenced by its molecular structure. For example, the presence of the polar acetyl and methoxy groups might increase its solubility in polar solvents .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis and Rearrangements : The compound 6-(1-Acetylethyl)-2-methoxy-2,5-cyclohexadiene-1,4-dione, along with its derivatives, has been involved in various synthesis reactions. For example, it has been used in the synthesis of bicyclo[2.2.2]oct-5-en-2-ones and bicyclo[2.2.2]octan-2-ones, showcasing rearrangements during oxidative decarboxylation with lead tetraacetate (Yates & Langford, 1981).

  • Annulation Processes : This chemical has been used in Mn(III)-promoted annulation of enol ethers and esters to create fused or spiro 2-cyclopentenones (Corey & Ghosh, 1987).

Biological and Pharmaceutical Research

  • Antibiotic Properties : A novel quinone antibiotic named malbranicin, which is structurally similar to 6-(1-Acetylethyl)-2-methoxy-2,5-cyclohexadiene-1,4-dione, was isolated from Malbranchea cinnamomea. This compound exhibited antimicrobial and cytotoxic activities against Gram-positive bacteria and mammalian cell lines (Chiung et al., 1993).

  • DNA Degradation and Electron Transport : The compound has been associated with studies on electron transport in biological processes, particularly in the context of DNA degradation and its relationship with the electrochemical behavior of hydroxyquinone derivatives (Schrebler et al., 1987).

Material Science and Chemistry

  • Polymerization Studies : Research has explored the spontaneous polymerization mechanism of electron-accepting substituted quinodimethane with p-methoxystyrene, involving derivatives of this compound (Mitsuda et al., 2003).

  • Autooxidation Studies : Studies on the autooxidation of related quinones under physiological conditions have been conducted, providing insights into the radical formation and potential biological activities of substituted quinones like 6-(1-Acetylethyl)-2-methoxy-2,5-cyclohexadiene-1,4-dione (Hoffmann et al., 1987).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Based on its structure, it’s possible that it could pose risks if ingested, inhaled, or in contact with skin .

Future Directions

The future research directions for this compound could include exploring its potential uses in various fields, such as medicine or materials science. Additionally, further studies could investigate its synthesis, properties, and safety .

properties

IUPAC Name

2-methoxy-6-[(2R)-3-oxobutan-2-yl]cyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-6(7(2)12)9-4-8(13)5-10(15-3)11(9)14/h4-6H,1-3H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYIGSNBSBGKNIH-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=O)C=C(C1=O)OC)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=O)C=C(C1=O)OC)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70165913
Record name Malbranicin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70165913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(1-Acetylethyl)-2-methoxy-2,5-cyclohexadiene-1,4-dione

CAS RN

155520-94-8
Record name Malbranicin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155520948
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Malbranicin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70165913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(1-Acetylethyl)-2-methoxy-2,5-cyclohexadiene-1,4-dione
Reactant of Route 2
6-(1-Acetylethyl)-2-methoxy-2,5-cyclohexadiene-1,4-dione
Reactant of Route 3
6-(1-Acetylethyl)-2-methoxy-2,5-cyclohexadiene-1,4-dione
Reactant of Route 4
6-(1-Acetylethyl)-2-methoxy-2,5-cyclohexadiene-1,4-dione
Reactant of Route 5
6-(1-Acetylethyl)-2-methoxy-2,5-cyclohexadiene-1,4-dione
Reactant of Route 6
6-(1-Acetylethyl)-2-methoxy-2,5-cyclohexadiene-1,4-dione

Citations

For This Compound
1
Citations
JML Vanderlei, F Coelho, WP Almeida - Tetrahedron: Asymmetry, 1997 - Elsevier
In this communication we describe the first synthesis of Malbranicin, a novel antibiotic quinone, isolated from Malbranchea cinnamomea. Our strategy was based on a diastereoselective …
Number of citations: 13 www.sciencedirect.com

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